

An In-depth Technical Guide on the Physicochemical Properties of Nirmatrelvir

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Compound of Interest		
Compound Name:	Nirmatrelvir analog-1	
Cat. No.:	B15554840	Get Quote

Disclaimer: Initial searches for "Nirmatrelvir analog-1" (CAS 2883654-29-1) did not yield specific physicochemical data, experimental protocols, or associated signaling pathways in the public domain. This compound is listed as a drug intermediate for the synthesis of cysteine proteases. Given the lack of detailed information, this technical guide will focus on the well-characterized parent compound, Nirmatrelvir (PF-07321332), to provide a representative and comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Nirmatrelvir is an orally bioavailable antiviral agent developed by Pfizer. It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapies.[1] Nirmatrelvir is a key component of the combination drug Paxlovid, where it is co-administered with ritonavir. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes Nirmatrelvir, thereby increasing its plasma concentration and therapeutic efficacy.[1] This guide provides a detailed overview of the physicochemical properties of Nirmatrelvir, experimental protocols for their determination, and its mechanism of action.

Physicochemical Properties of Nirmatrelvir

The physicochemical properties of a drug candidate are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation. The key physicochemical properties of Nirmatrelvir are summarized in the tables below.



Table 1: General Physicochemical Properties of

Nirmatrelvir

Property	Value	Source
IUPAC Name	(1R,2S,5S)-N-((1S)-1-Cyano- 2-((3S)-2-oxopyrrolidin-3- yl)ethyl)-3-((2S)-3,3-dimethyl- 2-(2,2,2- trifluoroacetamido)butanoyl)-6, 6-dimethyl-3- azabicyclo[3.1.0]hexane-2- carboxamide	WHO INN
Molecular Formula	C23H32F3N5O4	INVALID-LINK
Molar Mass	499.54 g/mol	INVALID-LINK
CAS Number	2628280-40-8	INVALID-LINK
Appearance	White to off-white powder	WHO INN

Table 2: Solubility Profile of Nirmatrelvir

Solvent	Solubility	Source
Water	Practically insoluble	WHO INN
Dimethyl sulfoxide (DMSO)	Freely soluble (≥23 mg/mL)	INVALID-LINK[3], WHO INN
Methanol	Freely soluble	WHO INN
Acetonitrile	Soluble	WHO INN
Dehydrated ethanol	Soluble	WHO INN
Ethyl acetate	Sparingly soluble	WHO INN
tert-Butyl methyl ether	Slightly soluble	WHO INN
Heptane	Practically insoluble	WHO INN



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Table 3: Other Physicochemical Parameters of

Nirmatrelvir

Parameter	Value	Source
Melting Point	Not explicitly found	N/A
рКа	Not explicitly found	N/A
LogP	Not explicitly found	N/A

Experimental Protocols

This section outlines general methodologies for determining the key physicochemical properties of a small molecule drug substance like Nirmatrelvir.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Method

- Sample Preparation: The Nirmatrelvir powder is finely ground and dried under vacuum to remove any residual solvent.
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is
 raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

Determination of Aqueous Solubility



Aqueous solubility is a critical parameter that influences a drug's absorption from the gastrointestinal tract.

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of Nirmatrelvir is added to a known volume of purified water in a sealed container (e.g., a glass vial).
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 μm) to remove any undissolved solid.
- Quantification: The concentration of Nirmatrelvir in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in mg/mL or μg/mL.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of a drug substance.

Methodology: Reversed-Phase HPLC (RP-HPLC)

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
 - Flow Rate: A typical flow rate is 1.0 mL/min.



- Column Temperature: The column is maintained at a constant temperature (e.g., 30 °C).
- Detection: The UV detector is set to a wavelength where Nirmatrelvir exhibits strong absorbance.
- Sample Preparation: A known concentration of Nirmatrelvir is prepared by dissolving the substance in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Analysis: The prepared sample is injected into the HPLC system. The resulting chromatogram shows a major peak corresponding to Nirmatrelvir and potentially smaller peaks for any impurities.
- Purity Calculation: The purity is calculated based on the area percentage of the main peak
 relative to the total area of all peaks in the chromatogram. For accurate quantification of
 impurities, a reference standard for each impurity is required.

Mechanism of Action and Signaling Pathway

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription.

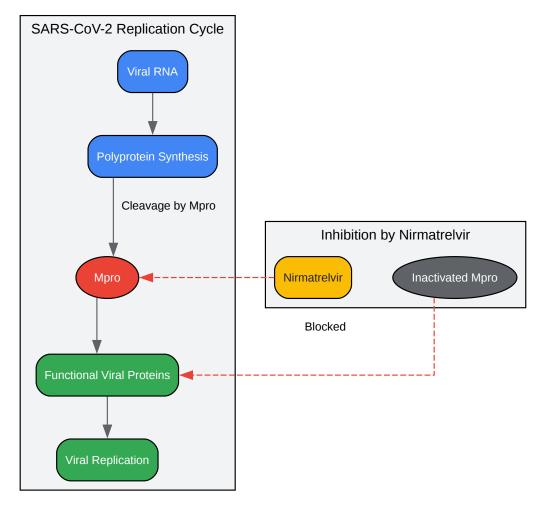
The nitrile warhead of Nirmatrelvir forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro. This covalent modification inactivates the enzyme, thereby blocking the processing of the viral polyproteins and inhibiting viral replication.

Diagrams

The following diagrams illustrate the mechanism of action and the experimental workflow for purity analysis.



Mechanism of Action of Nirmatrelvir





Experimental Workflow for HPLC Purity Analysis Sample Preparation Injection **HPLC System** Chromatographic Separation **UV** Detection Chromatogram Data Analysis Area % Calculation

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References

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